2,2,2-Trichloroethyl 5-oxo-L-prolinate

Peptide Synthesis Protecting Group Chemistry Orthogonal Deprotection

This TCE-protected L-pyroglutamate derivative ensures acid-stable C-terminal protection in Boc-SPPS, enabling orthogonal Zn/AcOH cleavage without lactam ring-opening. Its unique trichloroethyl moiety provides 10³-10⁴-fold enhanced GC-ECD sensitivity for trace analysis. Unlike methyl or benzyl esters, it circumvents alkaline hydrolysis risks (15-30% degradation) and supports direct DBU-mediated amidation for streamlined library synthesis. Purity is verified via Newcrom R1 mixed-mode HPLC.

Molecular Formula C7H8Cl3NO3
Molecular Weight 260.5 g/mol
CAS No. 54778-36-8
Cat. No. B12652958
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,2-Trichloroethyl 5-oxo-L-prolinate
CAS54778-36-8
Molecular FormulaC7H8Cl3NO3
Molecular Weight260.5 g/mol
Structural Identifiers
SMILESC1CC(=O)NC1C(=O)OCC(Cl)(Cl)Cl
InChIInChI=1S/C7H8Cl3NO3/c8-7(9,10)3-14-6(13)4-1-2-5(12)11-4/h4H,1-3H2,(H,11,12)/t4-/m0/s1
InChIKeyUHZBUEBSVFCHDH-BYPYZUCNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2,2-Trichloroethyl 5-oxo-L-prolinate (CAS 54778-36-8): Protected L-Pyroglutamic Acid Derivative for Peptide Synthesis and Analytical Derivatization


2,2,2-Trichloroethyl 5-oxo-L-prolinate (CAS 54778-36-8) is a protected amino acid derivative consisting of an L-5-oxoproline (L-pyroglutamic acid) core esterified with a 2,2,2-trichloroethyl (TCE) group . The TCE group is a well-established carboxylic acid protecting group in organic synthesis, valued for its stability under acidic conditions and its orthogonal deprotection via reductive methods [1]. The compound is primarily employed as a synthetic intermediate in peptide chemistry and as a derivatization agent in analytical applications, leveraging the electron-capture detection (ECD) sensitivity conferred by the trichloroethyl moiety [2].

Why 2,2,2-Trichloroethyl 5-oxo-L-prolinate Cannot Be Replaced by Common 5-Oxoproline Esters in Orthogonal Synthesis


Generic substitution of 2,2,2-trichloroethyl 5-oxo-L-prolinate with other 5-oxoproline esters (e.g., methyl, ethyl, or benzyl) is precluded by fundamental differences in protecting group chemistry and functional utility [1]. Standard alkyl esters require strongly basic or acidic hydrolysis conditions that risk lactam ring opening of the 5-oxoproline core, whereas the TCE group enables orthogonal deprotection via reductive elimination under neutral conditions (Zn/AcOH or electrochemical methods) [2]. Furthermore, the trichloroethyl moiety imparts unique analytical detectability via electron capture, a property absent in non-halogenated ester analogs, rendering this compound uniquely suited for trace-level GC-ECD applications [3]. The combination of orthogonal deprotection chemistry and enhanced analytical sensitivity constitutes the compound's core differentiators relative to in-class alternatives.

Quantitative Comparative Evidence: 2,2,2-Trichloroethyl 5-oxo-L-prolinate vs. Structural Analogs


TCE Ester Orthogonal Deprotection: Neutral Reductive Cleavage vs. Alkaline Hydrolysis Risk

The 2,2,2-trichloroethyl ester group enables reductive deprotection under neutral conditions (Zn/AcOH), avoiding alkaline hydrolysis conditions (NaOH, pH > 10) that are required for methyl or ethyl ester cleavage. The 5-oxoproline (pyroglutamic acid) lactam ring is susceptible to hydrolytic opening under basic conditions; standard ester saponification can cause up to 15-30% ring-opening side product formation in unprotected pyroglutamates, whereas TCE reductive cleavage preserves lactam integrity [1]. This orthogonal cleavage profile is critical when the 5-oxoproline moiety must remain intact for downstream functionalization.

Peptide Synthesis Protecting Group Chemistry Orthogonal Deprotection

Enhanced Electron Capture Detection Sensitivity: TCE Ester vs. Non-Halogenated Esters for GC-ECD Analysis

2,2,2-Trichloroethyl esters exhibit approximately 10³-fold enhanced electron capture detection (ECD) response compared to their non-halogenated methyl or ethyl ester counterparts, enabling trace-level quantification of carboxylic acids at picogram levels [1]. For short-chain fatty acid analysis, the TCE derivatization method achieves detection limits of 1-10 pg on-column, versus 10-100 ng for flame ionization detection (FID) of methyl esters—a sensitivity improvement of 10³-10⁴ fold [1]. 2,2,2-Trichloroethyl 5-oxo-L-prolinate, bearing three chlorine atoms on the ester moiety, inherits this class-level ECD sensitivity, making it suitable for trace analysis of 5-oxoproline in complex biological matrices where alternative esters would be undetectable.

Gas Chromatography Electron Capture Detection Analytical Derivatization

HPLC Separation Performance: Baseline Resolution of 2,2,2-Trichloroethyl 5-oxo-L-prolinate Under Specific Chromatographic Conditions

On a Newcrom R1 mixed-mode HPLC column, 2,2,2-trichloroethyl 5-oxo-L-prolinate achieves baseline separation (resolution Rs > 1.5) from closely eluting impurities under isocratic conditions of 30% acetonitrile / 70% water with 0.1% trifluoroacetic acid [1]. This separation performance is documented in application-specific chromatograms showing a retention time of approximately 4-6 minutes under these conditions [1]. The mixed-mode retention mechanism (combining reversed-phase and cation-exchange interactions) exploits the compound's dual hydrophobic (trichloroethyl group) and polar (lactam/ester) character, a separation profile distinct from simpler 5-oxoproline esters that lack the TCE group's hydrophobic contribution.

HPLC Method Development Analytical Chemistry Purity Analysis

TCE Ester Direct Amidation Reactivity: Catalytic DBU-Mediated Conversion to Amides

2,2,2-Trichloroethyl esters undergo direct conversion to amides using catalytic DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) at room temperature without requiring pre-activation of the carboxylic acid [1]. This method avoids the typical two-step sequence of ester hydrolysis followed by coupling reagent-mediated amidation, reducing synthetic steps and minimizing exposure of the 5-oxoproline lactam to hydrolytic conditions. The protocol has been demonstrated across a range of TCE esters including amino acid derivatives, achieving amide yields of 70-95% depending on the amine nucleophile [1]. In contrast, conventional methyl or ethyl esters require saponification to the free acid (risking lactam opening) followed by carbodiimide-mediated coupling.

Amide Synthesis Synthetic Methodology Amino Acid Derivatization

Acid Stability of TCE Protecting Group: Retention Under Conditions That Cleave tert-Butyl Esters

The 2,2,2-trichloroethyl ester group demonstrates remarkable stability under acidic conditions that readily cleave tert-butyl esters and Boc carbamates. TCE esters remain intact after 20 minutes in 50% trifluoroacetic acid (TFA) in dichloromethane—standard conditions for Boc deprotection in solid-phase peptide synthesis—whereas tert-butyl esters undergo quantitative cleavage under identical conditions [1][2]. This acid stability enables orthogonal protection schemes where TCE esters can be carried through multiple cycles of acidic Boc deprotection without premature ester hydrolysis, a capability not shared by acid-labile protecting groups.

Protecting Group Orthogonality Solid-Phase Peptide Synthesis Acid Stability

TCE Ester Deprotection Selectivity: Structure-Dependent Demonochlorination vs. Full Deprotection with Indium

Treatment of 2,2,2-trichloroethyl carboxylates with indium metal in aqueous THF can yield either full deprotection to the free carboxylic acid or reductive demonochlorination to 2,2-dichloroethyl esters, with the outcome sharply dependent on substrate structure [1]. For aromatic and α,β-unsaturated TCE esters, full deprotection predominates, whereas aliphatic saturated TCE esters show a greater propensity for partial dechlorination [1]. This tunable reactivity—unique to the trichloroethyl moiety—provides synthetic flexibility: researchers can select conditions to achieve either complete ester removal or retention of a partially chlorinated ester for subsequent orthogonal transformations. Other ester protecting groups (methyl, benzyl, allyl) lack this graduated deprotection capability.

Deprotection Selectivity Synthetic Methodology Metal-Mediated Reduction

Validated Application Scenarios for 2,2,2-Trichloroethyl 5-oxo-L-prolinate Based on Quantitative Evidence


Orthogonal Protecting Group Strategy in Solid-Phase Peptide Synthesis

Employ 2,2,2-trichloroethyl 5-oxo-L-prolinate as a C-terminal protected building block in Boc-strategy solid-phase peptide synthesis. The TCE ester's documented acid stability (no cleavage in 50% TFA/CH₂Cl₂) allows it to withstand multiple cycles of N-terminal Boc deprotection [1][2]. This enables synthesis of peptides requiring a C-terminal 5-oxoproline residue with a protected carboxylic acid for subsequent chemoselective ligation or on-resin cyclization. Final TCE ester cleavage is achieved orthogonally using Zn/AcOH without exposing the peptide to basic conditions that could cause epimerization or side-chain modification. This application is directly supported by the acid stability evidence presented in Section 3, Evidence Item 5.

Trace-Level GC-ECD Quantification of 5-Oxoproline in Biological Matrices

Derivatize 5-oxoproline-containing biological samples (plasma, urine, cell lysates) with 2,2,2-trichloroethyl 5-oxo-L-prolinate as an internal standard or for direct derivatization protocols. The TCE moiety confers 10³-10⁴-fold enhanced electron capture detection sensitivity compared to non-halogenated esters, enabling quantification at 1-10 pg on-column [3]. This application is particularly valuable for metabolic studies of the γ-glutamyl cycle where 5-oxoproline is a key intermediate, and for pharmacokinetic studies requiring detection of low-abundance metabolites without expensive LC-MS/MS instrumentation. This application is directly supported by the GC-ECD sensitivity evidence presented in Section 3, Evidence Item 2.

Single-Step Synthesis of 5-Oxoproline-Containing Amides

Use 2,2,2-trichloroethyl 5-oxo-L-prolinate for the direct, catalytic DBU-mediated synthesis of 5-oxoproline amides without prior ester hydrolysis. The direct amidation protocol (0.1-0.2 equiv DBU, RT, 1 step) circumvents the alkaline hydrolysis step that risks 15-30% lactam ring-opening in unprotected pyroglutamates [4][1]. This streamlined route is advantageous for preparing libraries of 5-oxoproline amide derivatives for structure-activity relationship studies or for incorporating the pyroglutamyl moiety into larger peptidomimetic frameworks. This application is directly supported by the direct amidation evidence presented in Section 3, Evidence Item 4.

Analytical Method Development and Quality Control via Validated HPLC Separation

Implement the documented Newcrom R1 mixed-mode HPLC method for purity verification and quality control of procured 2,2,2-trichloroethyl 5-oxo-L-prolinate. The validated separation conditions (30% ACN/70% H₂O with 0.1% TFA, isocratic) provide baseline resolution (Rs > 1.5) of the target compound from closely eluting impurities [5]. This method can be adopted directly by QC laboratories for incoming material verification, stability monitoring, or reaction progress tracking in synthetic workflows. This application is directly supported by the HPLC separation evidence presented in Section 3, Evidence Item 3.

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